molecular formula C10H19NO4 B2566617 tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate CAS No. 2007599-24-6

tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate

Cat. No. B2566617
CAS RN: 2007599-24-6
M. Wt: 217.265
InChI Key: IKSSOZLBFNUAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate” is a chemical compound with the CAS Number: 2007599-24-6 . It has a molecular weight of 217.27 and its IUPAC name is tert-butyl (3-ethoxy-2-oxopropyl)carbamate . It is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H19NO4/c1-5-14-7-8 (12)6-11-9 (13)15-10 (2,3)4/h5-7H2,1-4H3, (H,11,13) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, a related compound, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA), has been successfully synthesized and polymerized using primary amine initiators .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 217.27 .

Scientific Research Applications

Photoredox-Catalyzed Reactions

  • Photoredox-Catalyzed Cascade of o-Hydroxyarylenaminones : A study by Wang et al. (2022) describes the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a variant of the compound , in photoredox-catalyzed amination of o-hydroxyarylenaminones. This protocol facilitates the assembly of 3-aminochromones under mild conditions, which can be further transformed to construct diverse amino pyrimidines, enhancing the applications of this photocatalyzed approach (Wang et al., 2022).

Synthetic Chemistry Applications

  • Synthesis of Spirocyclopropanated Analogues of Insecticides : Research by Brackmann et al. (2005) demonstrates the transformation of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides. This process involves a series of steps, including acylation, nucleophilic substitution, and reduction, highlighting its utility in synthesizing complex biologically active compounds (Brackmann et al., 2005).

Precursors in Foldamer Study

  • Study of Foldamer Based on Aza/α-dipeptide Oligomerization : Abbas et al. (2009) used tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate as a precursor in studying a new class of foldamer based on aza/α-dipeptide oligomerization. This highlights its role in advancing research in the field of foldamers (Abbas et al., 2009).

Corrosion Inhibition Studies

  • Synthesis of Organic Compounds for Corrosion Inhibition : Faydy et al. (2019) synthesized new organic compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, for use as corrosion inhibitors for carbon steel in acidic solutions. This study indicates its potential application in industrial processes (Faydy et al., 2019).

Chemical Transformations and Synthesis

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate : Zhao et al. (2017) conducted a study on the synthesis of a compound similar to tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate, demonstrating its importance as an intermediate in the synthesis of biologically active compounds (Zhao et al., 2017).

Metabolic Studies

  • Metabolism of tert-butyl N-methylcarbamate : A study by Douch and Smith (1971) investigated the oxidation of tert-butyl N-methylcarbamate in insects and mice, exploring its metabolic pathways and the formation of oxidation products. This research provides insights into its biological interactions and metabolism (Douch & Smith, 1971).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-14-7-8(12)6-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSSOZLBFNUAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.